molecular formula C10H12ClN5 B2784871 N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide CAS No. 866042-44-6

N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide

Cat. No.: B2784871
CAS No.: 866042-44-6
M. Wt: 237.69
InChI Key: MIMCHLFIBBZAKV-UHFFFAOYSA-N
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Description

N-{2-[(6-Chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide is a synthetic organic compound belonging to the neonicotinoid class of insecticides. Structurally, it features a 6-chloro-3-pyridinyl group linked via a 2-aminoethyl chain to an ethanimidamide backbone with a cyano substituent. This compound shares core structural motifs with widely used neonicotinoids like acetamiprid but differs in its substitution pattern, particularly the ethylamino linkage to the pyridinyl ring.

Properties

IUPAC Name

N'-[2-[(6-chloropyridin-3-yl)amino]ethyl]-N-cyanoethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5/c1-8(16-7-12)13-4-5-14-9-2-3-10(11)15-6-9/h2-3,6,14H,4-5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMCHLFIBBZAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCNC1=CN=C(C=C1)Cl)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H11_{11}ClN4_{4}
  • CAS Number : 135527764

This compound features a pyridine ring substituted with a chlorine atom, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in cancerous tissues .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50_{50} values for these cell lines were found to be in the range of 5.1 to 22.08 µM, indicating potent cytotoxic effects .

Biological Activity Summary Table

Biological ActivityTarget Cell LineIC50_{50} (µM)Reference
AntiproliferativeHepG26.19
AntiproliferativeMCF-75.10
DHFR Inhibition--

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study assessed the compound's effects on HepG2 and MCF-7 cell lines, revealing that it significantly inhibited cell proliferation compared to standard chemotherapeutics like doxorubicin and sorafenib .
  • Mechanistic Insights : Research indicated that the compound's mechanism involves the disruption of folate metabolism due to DHFR inhibition, which is crucial for nucleotide synthesis in rapidly dividing cells .
  • Potential for Drug Development : Given its promising results in preclinical models, this compound is being considered for further development as a targeted therapy for specific types of cancer .

Scientific Research Applications

Agricultural Applications

Acetamiprid is primarily utilized as an insecticide, effective against a variety of pests due to its neurotoxic properties that disrupt the insect nervous system.

Insecticidal Efficacy

Acetamiprid has been shown to be particularly effective against:

  • Aphids : Studies have demonstrated its efficacy in controlling aphid populations in crops such as cotton and vegetables.
  • Whiteflies : Its application has resulted in significant reductions in whitefly infestations, which are known to transmit viral diseases to plants.

Case Study: Use on Pistachios

In a controlled study conducted in Iran, acetamiprid was applied to pistachio trees with a critical good agricultural practice (GAP) of three foliar applications at a rate of 0.05 kg ai/ha. The results indicated residue levels suitable for establishing maximum residue limits (MRLs) without posing significant health risks, demonstrating its effectiveness and safety for use in food crops .

Residue Management

The compound's residue behavior has been evaluated extensively to ensure compliance with safety standards. The Joint Meeting on Pesticide Residues (JMPR) established acceptable daily intake (ADI) levels for humans, indicating that long-term dietary exposure is unlikely to present public health concerns .

Crop TypeApplication Rate (kg ai/ha)Maximum Residue Level (mg/kg)
Pistachio0.051.0
Leafy VegetablesVariable0.06

Pharmaceutical Research

Beyond its agricultural applications, acetamiprid is being explored for potential therapeutic uses due to its structural similarity to certain pharmaceuticals.

Antimicrobial Properties

Recent studies have investigated the antibacterial and antifungal properties of acetamiprid and related compounds. For instance, research has indicated that modifications of the neonicotinoid structure can enhance antimicrobial efficacy against various pathogens .

Summary of Findings

Acetamiprid’s applications extend beyond pest control into potential therapeutic realms, making it a compound of interest in both agricultural and pharmaceutical fields. Its effectiveness against pests combined with manageable residue levels supports its continued use in agriculture, while ongoing research may unlock further medicinal applications.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide with acetamiprid and its derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Acetamiprid (E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide C₁₀H₁₁ClN₄ 222.7 98.9 Methyl group on N, chloropyridinylmethyl
Acetamiprid-N-desmethyl (1E)-N′-[(6-Chloro-3-pyridinyl)methyl]-N-cyanoethanimidamide C₉H₉ClN₄ 208.65 Not reported Demethylated N, chloropyridinylmethyl
This compound (Target) Likely C₉H₁₀ClN₅ ~223.7 (estimated) Not reported 2-Aminoethyl linkage to pyridinyl
Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-ethyl (CAS 201006-21-5) C₁₀H₁₁ClN₄ 222.7 Not reported Ethyl group on N, chloropyridinylmethyl

Key Observations :

  • Acetamiprid is the most well-characterized compound, with a methyl group on the nitrogen and a chloropyridinylmethyl substituent. Its molecular weight (222.7) and melting point (98.9°C) reflect its stability as a solid insecticide .
  • The target compound replaces the methyl group with a 2-aminoethyl chain, likely increasing polarity and hydrogen-bonding capacity. This structural change may influence its environmental persistence and receptor-binding affinity in insects .
  • Ethyl and propyl derivatives (e.g., CAS 201006-21-5) demonstrate how alkyl chain length affects lipophilicity and bioactivity. Longer chains may enhance membrane permeability but reduce water solubility .
Acetamiprid
  • Mode of Action : Binds to nicotinic acetylcholine receptors (nAChRs) in insects, causing paralysis and death .
  • Efficacy : Broad-spectrum activity against aphids, thrips, and whiteflies. Used on crops like vegetables, fruits, and tea .
  • Toxicity : Highly toxic to bees (LD₅₀ = 14 µg/bee) but considered safer for mammals (rat oral LD₅₀ = 450 mg/kg) .
Acetamiprid-N-desmethyl
  • Role : A major metabolite of acetamiprid, detected in residue analyses. Retains insecticidal activity but at reduced potency compared to the parent compound .
  • Regulatory Status : Included in EPA tolerance measurements for compliance monitoring .
Target Compound
  • Hypothesized Activity: The 2-aminoethyl group may alter binding kinetics to nAChRs. Increased polarity could reduce bioaccumulation but may enhance systemic movement in plants.
  • Potential Applications: Structural similarity to acetamiprid suggests utility as an insecticide, but its efficacy and safety profile require empirical validation.

Environmental and Toxicological Considerations

  • Acetamiprid : Persists in soil (half-life = 1–8 days) but is mobile in water, posing risks to aquatic invertebrates .
  • Target Compound: The aminoethyl group may increase biodegradability compared to acetamiprid, reducing environmental persistence. However, its toxicity to non-target organisms remains unstudied.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) are critical for forming amide bonds between intermediates such as 2-(6-chloro-3-pyridinyl)acetonitrile and PNA backbones. Reaction parameters like solvent choice (tetrahydrofuran or DMF), temperature (0–130°C), and purification via silica gel chromatography significantly influence yield . Challenges include managing side reactions from the cyano group and ensuring regioselectivity during pyridine ring substitutions.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying substituent positions on the pyridine ring and ethylamino linker. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. High-resolution liquid chromatography (HPLC) paired with UV-Vis detection ensures purity (>98%), particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How does the electronic structure of the pyridine ring in this compound influence its reactivity in nucleophilic environments?

  • Methodological Answer : Computational studies (DFT calculations) reveal that the electron-withdrawing chloro substituent at the 6-position of the pyridine ring increases electrophilicity at the 3-position, facilitating nucleophilic attacks. Experimental validation involves kinetic assays using thiols or amines under varying pH conditions. Solvent polarity (e.g., acetonitrile vs. DMSO) further modulates reaction rates, as observed in Hammett plot analyses .

Q. What metabolic pathways degrade this compound in soil systems, and how can these pathways be traced isotopically?

  • Methodological Answer : Degradation studies using ¹⁴C-labeled compound show oxidative cleavage of the ethylamino linker by soil microbiota, forming 6-chloronicotinic acid as a primary metabolite. Stable isotope probing (SIP) with ¹³C-labeled analogs, coupled with LC-MS/MS, tracks metabolite formation. Aerobic vs. anaerobic conditions alter degradation kinetics, with half-lives ranging from 14–60 days depending on soil pH and organic content .

Q. What molecular interactions drive the binding affinity of this compound to insect nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Radioligand displacement assays using [³H]-imidacloprid reveal competitive binding at nAChR orthosteric sites. Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonding between the cyano group and receptor residues (e.g., Arg81 and Trp147). Electrophysiological patch-clamp studies on Drosophila melanogaster neurons confirm partial agonist activity, with EC₅₀ values in the nanomolar range .

Data Contradictions and Resolution

  • Contradiction : reports no detectable residues of related compounds in dried tea, while identifies environmental persistence in soil.
    • Resolution : Differences arise from matrix-specific degradation rates. Soil studies ( ) involve microbial activity absent in processed tea, where photolysis dominates. Researchers should tailor analytical methods (e.g., QuEChERS extraction for plant matrices vs. Soxhlet extraction for soil) to account for matrix effects .

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